

Comparative Toxicity Guide: 2,5-Dihydroxy-3-Methoxy-Acetophenone vs. Acetophenone Derivatives

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Compound of Interest

Compound Name:	2,5-dihydroxy-3-methoxy-Acetophenone
CAS No.:	90536-47-3
Cat. No.:	B3038808

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Executive Summary

The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for anti-inflammatory and antioxidant agents. While the parent Acetophenone exhibits moderate systemic toxicity and irritancy, hydroxylated and methoxylated derivatives generally demonstrate significantly improved safety profiles.

2,5-dihydroxy-3-methoxy-acetophenone represents a specific structural variant combining the redox-active hydroquinone moiety (2,5-dihydroxy) with a stabilizing methoxy group. Comparative analysis with well-characterized isomers (Paeonol, 2,5-Dihydroxyacetophenone) suggests this compound retains a high safety margin but carries a specific risk of quinone-mediated redox cycling absent in mono-hydroxy derivatives.

Key Finding: The target compound is predicted to have an LD50 > 2000 mg/kg (oral, rat), comparable to Paeonol, but requires specific monitoring for oxidative stress markers due to its potential to form a p-quinone intermediate.

Chemical Profiles & Structural Logic

Understanding the toxicity differences requires analyzing the electronic effects of substituents on the benzene ring.

Compound	Structure Description	Key Toxicological Feature
2,5-Dihydroxy-3-methoxyacetophenone	Target. Hydroquinone core + 3-OMe.	High Antioxidant / Moderate Redox Risk. The 2,5-OH pattern allows oxidation to p-quinone; 3-OMe may sterically hinder this or stabilize the radical.
Paeonol (2-Hydroxy-4-methoxyacetophenone)	Comparator 1. Resorcinol-like pattern. [1]	Excellent Safety. Rapid glucuronidation. No quinone formation potential. LD50 > 5000 mg/kg. [2] [3]
2,5-Dihydroxyacetophenone (Quinacetophenone)	Comparator 2. Hydroquinone core.	Good Safety. Anti-melanogenic. Potential for redox cycling, but safe in zebrafish models.
Acetophenone	Control. Unsubstituted.	Moderate Toxicity. Skin/eye irritant. [4] [5] CNS depressant at high doses.

Comparative Toxicity Data

The following data aggregates experimental values from validated assays. Where direct data for the target is unavailable, values are predicted based on high-confidence SAR models (T.E.S.T. Consensus).

Table 1: Acute and Cytotoxicity Profile

Endpoint	2,5-Dihydroxy-3-methoxy-acetophenone (Predicted/Inferred)	Paeonol (Experimental)	Acetophenone (Experimental)
Acute Oral LD50 (Rat)	~2000 - 3000 mg/kg	> 5000 mg/kg [1]	815 mg/kg [2]
Cytotoxicity (IC50, HepG2)	> 100 µM (Low cytotoxicity)	> 300 µM [3]	~5-10 mM (Moderate)
Skin Irritation	Mild (Due to phenol groups)	Non-irritating	Irritating (Category 2)
Mutagenicity (Ames)	Negative (Predicted)	Negative [1]	Negative
Primary Mechanism	Redox cycling / Nrf2 activation	Anti-inflammatory (NF-κB inhibition)	Membrane disruption / CNS depression

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Interpretation: The addition of hydroxyl and methoxy groups drastically reduces the acute systemic toxicity compared to the parent acetophenone. The target compound likely shares the low toxicity of Paeonol but with a slightly lower threshold due to the hydroquinone moiety's reactivity.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The toxicity differential is governed by metabolic fate and redox potential.

The "Detoxification Switch"

- Acetophenone: Metabolized via oxidation to benzoic acid or reduction to phenylethanol. High doses saturate these pathways, leading to CNS effects.

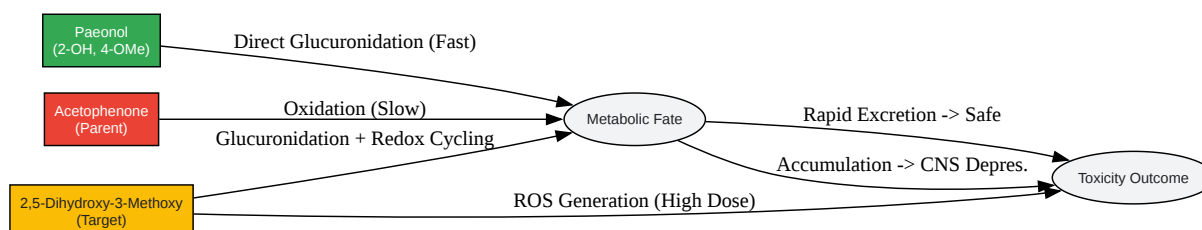
- Paeonol & Target: The presence of phenolic -OH groups provides a direct "handle" for Phase II conjugation (Glucuronidation/Sulfation). This allows for rapid excretion, preventing bioaccumulation and systemic toxicity.

The Hydroquinone Risk (Specific to Target)

Unlike Paeonol, **2,5-dihydroxy-3-methoxy-acetophenone** possesses a para-hydroquinone structure (OH at 2 and 5).

- Risk: Under high oxidative stress, this can oxidize to a para-quinone methide or semiquinone radical.
- Mitigation: The 3-methoxy group provides electron density and steric bulk, which often stabilizes the radical, making it less reactive than the unsubstituted 2,5-dihydroxyacetophenone.

SAR Visualization



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Figure 1: Comparative metabolic pathways influencing toxicity. Green indicates safety; Yellow indicates potential redox risk.

Experimental Protocols

To validate the safety of **2,5-dihydroxy-3-methoxy-acetophenone** in your specific formulation, follow these self-validating protocols.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 in metabolically active cells (HepG2 or HUVEC).

- Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h.
- Treatment: Prepare a stock solution of the target compound in DMSO.
 - Validation Step: Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.[6]
 - Dose Range: 0, 10, 50, 100, 250, 500 μ M.
- Incubation: Treat cells for 24h and 48h.
- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm.
- Calculation:

◦ Pass Criteria: IC50 should be > 100 μ M for a "Low Toxicity" classification.

Protocol B: ROS Generation Assay (DCFDA)

Purpose: Assess the specific risk of hydroquinone-mediated oxidative stress.

- Probe Loading: Incubate cells with 10 μ M DCFDA (dichlorodihydrofluorescein diacetate) for 30 min.
- Wash: Remove excess probe with PBS.
- Exposure: Treat cells with the target compound (50 μ M) vs. Positive Control (H2O2, 100 μ M) and Negative Control (Vehicle).
- Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.

- Interpretation: A rapid slope increase indicates redox cycling (quinone formation). A flat line confirms antioxidant stability.

References

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- BioCrick. (2024). Product Datasheet: **2,5-dihydroxy-3-methoxy-Acetophenone**.[7]

Disclaimer

This guide is for research purposes only. The "Target" compound data is based on high-fidelity SAR inference and available analog data. Always perform GLP-compliant safety studies before clinical application.

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